(5-Aminopyrazin-2-yl)methanol
Description
Significance of Heterocyclic Scaffolds in Advanced Organic Synthesis and Materials Science
Heterocyclic compounds are a diverse and crucial class of organic molecules that are central to chemistry, biology, and materials science. openaccessjournals.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties, making them vital in the creation of pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.comresearchgate.net The structural diversity of these compounds allows for precise modifications to fine-tune their functions, making them invaluable scaffolds in drug design and the development of new materials. chemrj.orgrroij.com The ability of nitrogen-containing heterocycles to participate in hydrogen bonding, metal coordination, and other molecular interactions further enhances their utility in creating complex and functional chemical entities. chemrj.org
The Pyrazine (B50134) Ring System: A Fundamental Scaffold in Chemical Synthesis
Among the myriad of heterocyclic structures, the pyrazine ring system holds a significant position. researchgate.net Pyrazine is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation. researchgate.net This arrangement makes the pyrazine ring a π-deficient system, influencing its reactivity and making it a weak base. slideshare.net Pyrazines are found in some natural products, though often in small amounts. imist.ma Their true importance lies in their role as versatile building blocks in organic synthesis. researchgate.net The pyrazine core is a key component in many biologically active compounds and functional materials. researchgate.netrsc.org
Strategic Importance of Aminopyrazine Derivatives in Chemical Transformations
Aminopyrazine derivatives, which feature an amino group attached to the pyrazine ring, are of particular interest due to their enhanced chemical reactivity and biological potential. ontosight.ai The amino group, being an electron-donating group, can influence the electronic properties of the pyrazine ring, making these derivatives valuable intermediates in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. ontosight.ai This versatility allows for the synthesis of a wide array of more complex pyrazine-containing molecules with potential applications in medicine and other fields. imist.maontosight.ai Halogenated 2-aminopyrazines, for instance, are highly useful starting materials for synthesizing various nitrogen heterocycles, including drugs and other bioactive compounds. thieme.de
(5-Aminopyrazin-2-yl)methanol: A Key Structural Motif for Investigation
Within the family of aminopyrazine derivatives, this compound emerges as a compound of significant interest. This molecule features both an amino group and a hydroxymethyl group attached to the pyrazine core. The presence of these two functional groups in a specific arrangement on the pyrazine ring opens up numerous possibilities for further chemical modifications and applications. The amino group can act as a nucleophile or a directing group in various reactions, while the hydroxymethyl group can be oxidized or otherwise transformed, providing a handle for constructing more complex molecular architectures. This dual functionality makes this compound a key structural motif worthy of detailed investigation in contemporary chemical research.
Chemical Properties and Synthesis of this compound
The chemical identity of this compound is defined by its molecular structure, which consists of a pyrazine ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 2-position.
| Property | Value |
| Molecular Formula | C₅H₇N₃O |
| IUPAC Name | This compound |
| CAS Number | 72788-89-7 |
| Molecular Weight | 125.13 g/mol |
| InChI Key | XUCIOTXCIYFFOS-UHFFFAOYSA-N |
Table 1: Chemical Identification of this compound. Data sourced from fluorochem.co.uk.
The synthesis of aminopyrazine derivatives can be achieved through various methods. For instance, 2-aminopyrazines can be prepared by reacting α-iminodiacetonitriles with hydrogen halides or with alcohols/thioalcohols in the presence of alkali or alkaline earth compounds. google.com A common route for synthesizing N-substituted 3-aminopyrazine-2-carboxamides involves either a Fisher esterification followed by aminolysis or the use of a coupling agent like 1,1′-carbonyldiimidazole (CDI). nih.govmdpi.comresearchgate.net
Research Findings and Applications
Aminopyrazine derivatives are recognized for their potential biological activities. ontosight.ai For example, various pyrazine derivatives containing amine or amide groups have been investigated for their potential as anticancer, antitubercular, and antiviral agents. imist.maimist.ma The structural similarity of some pyrazine derivatives to naturally occurring bioactive molecules underscores their importance in drug discovery and development. imist.ma
Derivatives of this compound, such as its chlorinated analogue (5-Chloropyrazin-2-yl)methanol, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The versatility of the aminopyrazine scaffold allows for the creation of diverse compound libraries for screening and identifying new therapeutic agents. google.comacs.org
Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for the characterization of these compounds, providing detailed information about their structure and purity. bldpharm.comresearchgate.netigntu.ac.in For instance, the 1H-NMR and 13C-NMR spectra of pyrazine derivatives provide distinct signals that help in confirming the substitution pattern on the pyrazine ring. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-aminopyrazin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIOTXCIYFFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311142 | |
| Record name | 5-Amino-2-pyrazinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72788-89-7 | |
| Record name | 5-Amino-2-pyrazinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72788-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-pyrazinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Aspects of 5 Aminopyrazin 2 Yl Methanol in Organic Reactions
Transformations Involving the Pyrazine (B50134) Ring System
The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic nature makes the ring susceptible to nucleophilic attack while generally being resistant to electrophilic substitution, a characteristic that fundamentally governs its reactivity. slideshare.net
Electrophilic and Nucleophilic Aromatic Substitution Studies
Electrophilic Aromatic Substitution: The pyrazine ring's electron-deficient character makes electrophilic aromatic substitution (EAS) challenging compared to benzene. slideshare.net However, the presence of the strongly activating amino (-NH₂) group at the C5 position partially mitigates this effect. The amino group is a powerful ortho-, para-director, donating electron density into the ring via resonance and thereby activating the C3 and C6 positions towards electrophilic attack.
Despite this activation, reactions often require specific conditions. For instance, the halogenation of 2-aminopyrazine (B29847), a closely related substrate, has been successfully achieved using N-halosuccinimides (NCS, NBS, NIS). researchgate.net Bromination with NBS in acetonitrile, particularly under microwave irradiation, can efficiently produce both mono- and di-halogenated products. researchgate.net This suggests that (5-Aminopyrazin-2-yl)methanol would likely undergo halogenation at the C3 position, which is ortho to the activating amino group.
Nitration, another key EAS reaction, can be performed on pyrazine derivatives, typically requiring strong acidic conditions (e.g., H₂SO₄/KNO₃). researchgate.net For this compound, nitration would be expected to occur at the C3 or C6 positions, though the reaction may be complicated by the potential for N-oxidation or side reactions involving the hydroxymethyl group under harsh acidic and oxidative conditions.
| Reaction | Reagent(s) | Typical Position of Substitution on 2-Aminopyrazine | Reference |
| Bromination | NBS, Acetonitrile | C3, C5 | researchgate.net |
| Chlorination | NCS, Acetonitrile | C3, C5 | researchgate.net |
| Iodination | NIS, Acetonitrile | C3, C5 (lower yields) | researchgate.net |
| Nitration | H₂SO₄/KNO₃ | Ring carbon (position depends on other substituents) | researchgate.net |
This table is based on data for the related compound 2-aminopyrazine and serves as a predictive model for the reactivity of this compound.
Nucleophilic Aromatic Substitution: The π-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. While this compound itself lacks a leaving group, its derivatives, such as halo- or nitro-substituted analogs, would be excellent substrates for SNAr reactions. The amino group can be converted into a diazonium salt, which is an exceptional leaving group, enabling a wide array of nucleophilic substitutions (see Section 3.2.2).
Oxidative and Reductive Pathways of the Pyrazine Core
Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. The oxidation of pyrazines with reagents like hydrogen peroxide, peroxycarboxylic acids, or OXONE® can yield pyrazine-N-oxides and, under more forcing conditions, pyrazine-N,N'-dioxides. researchgate.netacs.org For this compound, oxidation would likely occur at the N1 or N4 position. The formation of an N-oxide modifies the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at specific positions and enabling further functionalization. scripps.edu
Reduction: The pyrazine ring can be fully reduced to a piperazine (B1678402) ring under various conditions. nih.gov Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Rh) or chemical reduction with reagents like sodium in ethanol (B145695) can accomplish this transformation. cdnsciencepub.com Electrochemical methods have also been employed to reduce pyrazines to intermediate dihydropyrazines, which are often unstable and can be further reduced to piperazines or re-oxidized to the starting pyrazine. cdnsciencepub.com The reduction of this compound would yield the corresponding (5-aminopiperazin-2-yl)methanol, transforming the aromatic core into a saturated heterocyclic system with a distinct set of chemical properties.
Chemical Reactivity of the Amino Group
The primary aromatic amino group is a versatile functional handle, acting as a nucleophile and a precursor for various nitrogen-centric transformations.
Amidation and Acylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with acylating agents. This compound can undergo acylation with acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides.
These reactions are typically straightforward. For example, reacting the compound with an acid chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) would yield the N-acyl derivative. Direct amidation with a carboxylic acid (RCOOH) can be achieved using standard peptide coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC).
Reactions Involving Nitrogen-Centric Transformations
The primary aromatic amino group is a gateway to numerous transformations, most notably through the formation of a diazonium salt.
Diazotization and the Sandmeyer Reaction: Treatment of this compound with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) would convert the primary amino group into a pyrazinyldiazonium salt. pdx.eduorganic-chemistry.orgbyjus.com This process is known as diazotization. accessscience.com
Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas). mnstate.edu They can be subsequently replaced by a wide variety of nucleophiles. Reactions that use copper(I) salts as catalysts for this replacement are known as Sandmeyer reactions. nih.govwikipedia.org This two-step sequence allows for the introduction of functionalities that are often difficult to install directly onto the aromatic ring.
| Target Functional Group | Reagent(s) for Sandmeyer Reaction | Product from Diazonium Salt | Reference |
| -Cl | CuCl / HCl | (5-Chloropyrazin-2-yl)methanol | wikipedia.org |
| -Br | CuBr / HBr | (5-Bromopyrazin-2-yl)methanol | wikipedia.org |
| -CN | CuCN / KCN | (5-Cyanopyrazin-2-yl)methanol | wikipedia.org |
| -OH | Cu₂O, Cu(NO₃)₂ / H₂O | (5-Hydroxypyrazin-2-yl)methanol | wikipedia.org |
This table illustrates potential products from this compound via a diazotization-Sandmeyer sequence.
Transformations of the Hydroxymethyl Substituent
The primary alcohol functionality of the hydroxymethyl group (-CH₂OH) offers another site for chemical modification through oxidation or substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂) are effective for the selective oxidation of primary alcohols to aldehydes. This would convert this compound into 5-aminopyrazine-2-carbaldehyde. Given the presence of other sensitive groups (the amino group and pyrazine nitrogens), MnO₂ is often a preferred reagent for oxidizing alcohols on heteroaromatic systems.
To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, will oxidize the primary alcohol directly to a carboxylic acid, yielding 5-aminopyrazine-2-carboxylic acid.
Substitution: The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. wikipedia.org To facilitate substitution, it must first be converted into a better leaving group. libretexts.org This can be achieved by protonation under acidic conditions or, more commonly, by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.
Formation of Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the alcohol into a tosylate or mesylate. These are excellent leaving groups, and the resulting compound becomes susceptible to SN2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, halides).
Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. The resulting (5-amino-2-(halomethyl)pyrazine) is an activated substrate for SN2 displacement reactions.
Oxidation and Reduction Strategies for Methanol (B129727) Functionality
The hydroxymethyl group of this compound is susceptible to both oxidation and reduction, leading to the formation of valuable synthetic intermediates.
Oxidation:
The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 5-aminopyrazine-2-carbaldehyde, or further to the carboxylic acid, 5-aminopyrazine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly used for the oxidation of hydroxymethyl groups on heterocyclic systems. These reactions are generally carried out in a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.
Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the formation of the carboxylic acid. The reaction conditions for these oxidations often require elevated temperatures and aqueous or acidic media.
Reduction:
The reduction of the hydroxymethyl group on this compound to a methyl group, yielding 5-amino-2-methylpyrazine, can be achieved through various methods. One common approach involves the conversion of the alcohol to a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
Alternatively, catalytic hydrogenation can be employed, although this may also reduce the pyrazine ring under harsh conditions. The choice of catalyst and reaction parameters is crucial for achieving selective reduction of the hydroxymethyl group.
Table 1: Summary of Oxidation and Reduction Reactions
| Transformation | Reagents and Conditions | Product |
| Oxidation to Aldehyde | MnO₂, Dichloromethane, rt | 5-Aminopyrazine-2-carbaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄, H₂O, Heat | 5-Aminopyrazine-2-carboxylic acid |
| Reduction to Methyl | 1. TsCl, Pyridine 2. LiAlH₄, THF | 5-Amino-2-methylpyrazine |
Esterification and Etherification Reactions
The hydroxyl group of this compound readily undergoes esterification and etherification reactions, allowing for the introduction of a wide range of functional groups.
Esterification:
Ester derivatives of this compound can be synthesized through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is typically carried out in excess of the carboxylic acid or with removal of water to drive the equilibrium towards the ester product.
Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) provides a more rapid and often higher-yielding route to the corresponding esters.
Etherification:
The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether.
Table 2: Examples of Esterification and Etherification Reactions
| Reaction | Reagents and Conditions | Product Example |
| Esterification | Acetic anhydride, Pyridine | (5-Aminopyrazin-2-yl)methyl acetate |
| Etherification | 1. NaH, THF 2. Methyl iodide | 5-Amino-2-(methoxymethyl)pyrazine |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
Direct nucleophilic substitution of the hydroxyl group in this compound is challenging due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, a two-step strategy is typically employed. First, the hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or a halide. This is commonly achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
Once converted to a sulfonate ester, the carbon of the hydroxymethyl group becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functionalities, including azides, cyanides, and thiols. For example, reaction of (5-aminopyrazin-2-yl)methyl tosylate with sodium azide (B81097) would yield 5-amino-2-(azidomethyl)pyrazine.
The mechanism of this substitution reaction is typically SN2, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral.
Investigations into Reaction Mechanisms and Intermediates
The reactions of this compound involve various mechanistic pathways and the formation of key intermediates.
In oxidation reactions , the mechanism often involves the formation of a chromate (B82759) ester intermediate when using chromium-based reagents. For permanganate oxidations, the reaction proceeds through a series of electron and proton transfers.
Esterification reactions catalyzed by acid proceed via protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol. This is followed by proton transfer and elimination of water to form the ester.
The Williamson ether synthesis follows a classic SN2 mechanism, where the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide, leading to a concerted bond-forming and bond-breaking process.
In nucleophilic substitution reactions at the hydroxymethyl carbon (after conversion to a sulfonate ester), the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction involves a transition state where the nucleophile is forming a new bond to the carbon while the leaving group is simultaneously breaking its bond.
The pyrazine ring itself can influence these reactions through its electron-withdrawing inductive effect, which can affect the acidity of the hydroxyl proton and the electrophilicity of the adjacent carbon. The amino group, being an electron-donating group, can also modulate the reactivity of the pyrazine ring, although its effect on the distal hydroxymethyl group is less pronounced.
Strategic Applications of 5 Aminopyrazin 2 Yl Methanol As a Chemical Building Block
Construction of Advanced Heterocyclic Systems
The inherent reactivity of the aminopyrazine scaffold within (5-Aminopyrazin-2-yl)methanol makes it an excellent starting material for the synthesis of a variety of complex heterocyclic structures. The amino group can act as a nucleophile in cyclization reactions, while the hydroxymethyl group can be modified to participate in or direct further transformations.
This compound is a key precursor for the synthesis of fused pyrazine (B50134) derivatives, particularly imidazo[1,2-a]pyrazines. These bicyclic systems are of significant interest due to their prevalence in biologically active molecules. The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-haloketone or a related bifunctional electrophile. In the case of this compound, the amino group serves as the key nucleophile in the initial reaction to form the imidazole (B134444) ring.
For instance, a common synthetic route involves the reaction of a 2-aminopyrazine with a suitable cyclizing agent, leading to the formation of the fused imidazole ring. While direct examples utilizing this compound are not extensively documented in publicly available literature, the analogous reactions of 2-aminopyrazines are well-established. For example, the iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and an isocyanide provides a straightforward method for the synthesis of substituted imidazo[1,2-a]pyrazines nih.govresearchgate.net. The hydroxymethyl group of this compound could be either protected during this sequence or potentially participate in subsequent modifications of the resulting fused system.
The following table provides an overview of representative fused pyrazine derivatives synthesized from aminopyrazine precursors.
| Fused Heterocycle | Synthetic Precursor(s) | Key Reaction Type | Reference |
| Imidazo[1,2-a]pyrazines | 2-Aminopyrazine, Aryl aldehyde, Isocyanide | Three-component condensation | nih.govresearchgate.net |
| Imidazo[1,2-a]pyrazines | 2-Aminopyrazine, α-Haloketone | Cyclocondensation | tsijournals.com |
This table presents examples of reactions with analogous 2-aminopyrazine precursors.
The strategic functionalization of this compound opens avenues for its incorporation into more complex, multicyclic molecular architectures. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group, enabling further annulation reactions. These transformations allow for the construction of larger ring systems fused to the pyrazine core.
While specific examples starting from this compound are scarce, the principles of building multicyclic systems from functionalized aminopyrazines are established in the broader chemical literature. For example, the synthesis of pyrazino[2,3-b]pyrazine-2-one derivatives, which are mTOR kinase inhibitors, demonstrates the construction of more complex systems based on a pyrazine core nih.gov.
Role in Precursor Synthesis for Specialized Chemical Entities
The aminopyrazine moiety is a recognized pharmacophore and a key structural element in a variety of specialized chemicals. This compound serves as a valuable precursor for the synthesis of these entities, providing a scaffold that can be readily modified to achieve desired biological or material properties.
The pyrazine ring is a common feature in many clinically approved and investigational drugs. Aminopyrazine derivatives, in particular, are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy and the treatment of inflammatory diseases.
A patent for imidazopyrazine compounds as protein kinase inhibitors describes the synthesis of molecules such as 6-(6-aminopyrazin-2-yl)-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine as a Syk inhibitor google.com. This highlights the direct application of aminopyrazine scaffolds in the development of kinase inhibitors. Furthermore, pyrazine-based compounds have been investigated as inhibitors for a range of kinases, including PIM kinases, mTOR, and JAKs nih.govCurrent time information in Winnipeg, CA.google.com. The general synthetic strategies often involve the elaboration of an aminopyrazine core, for which this compound could serve as a functionalized starting material.
The following table summarizes some kinase targets of aminopyrazine-based inhibitors.
| Kinase Target | Example Inhibitor Class | Reference |
| Syk | Imidazo[1,2-a]pyrazines | google.com |
| PIM Kinases | 3-(Pyrazin-2-yl)-1H-indazoles | google.com |
| mTOR | Pyrazino[2,3-b]pyrazines | nih.gov |
| JAKs | Pyrazolo[1,5-a]pyrazines | nih.gov |
While the application of this compound in medicinal chemistry is more prominently suggested by analogous structures, its potential extends to the fields of agrochemicals and material science. Pyrazine derivatives have been investigated for their fungicidal and insecticidal properties. The structural motifs present in this compound could be elaborated to produce novel agrochemical candidates.
In material science, pyrazine-containing polymers and coordination complexes are of interest for their electronic and optical properties. The bifunctional nature of this compound allows for its potential incorporation into polymeric chains or as a ligand for metal complexes. However, specific examples of this compound in these applications are not widely reported in the available literature.
Design and Synthesis of Functionalized Aminopyrazinemethanol Scaffolds
The reactivity of both the amino and hydroxymethyl groups of this compound allows for the design and synthesis of a diverse range of functionalized scaffolds. The amino group can undergo acylation, alkylation, and arylation reactions, while the hydroxymethyl group can be esterified, etherified, or oxidized.
This dual reactivity enables the generation of libraries of compounds with varied substituents, which is a key strategy in drug discovery and the development of new materials. For example, derivatization of the amino group can modulate the electronic properties of the pyrazine ring and introduce new points of interaction for biological targets. Modification of the hydroxymethyl group can be used to attach linkers for bioconjugation or to tune the solubility and pharmacokinetic properties of a molecule. While specific and detailed research findings on the functionalization of this compound are limited, the general principles of amine and alcohol chemistry provide a clear roadmap for the synthesis of a wide array of derivatives.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of (5-Aminopyrazin-2-yl)methanol in solution. A combination of one- and two-dimensional experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
One-dimensional (1D) NMR provides initial information about the chemical environment of the nuclei. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine (B50134) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the exchangeable protons of the amine and hydroxyl groups. The ¹³C NMR spectrum would correspondingly display signals for the four unique carbons of the pyrazine ring and the methylene carbon.
Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (²J, ³J). For this compound, a key correlation would be observed between the methylene (-CH₂-) protons and the hydroxyl (-OH) proton, confirming their proximity.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (¹J coupling). youtube.com It allows for the unambiguous correlation of the pyrazine ring protons to their respective carbons and the methylene protons to the hydroxymethyl carbon.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions, providing information on the spatial proximity of protons, which is invaluable for conformational analysis. youtube.com A potential NOESY or ROESY correlation between the methylene protons and the proton at the 3-position of the pyrazine ring would indicate a specific preferred conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on chemical principles and data for analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| H3 | ~8.0-8.2 | - |
| H6 | ~7.8-8.0 | - |
| -CH₂- | ~4.6-4.8 | ~60-65 |
| -NH₂ | ~5.0-6.0 (broad) | - |
| -OH | ~4.5-5.5 (broad) | - |
| C2 | - | ~155-160 |
| C3 | - | ~135-140 |
| C5 | - | ~145-150 |
| C6 | - | ~130-135 |
NMR spectroscopy is also a powerful tool for studying the dynamic behavior of molecules in solution. nih.gov For this compound, rotation around the single bond connecting the pyrazine ring to the hydroxymethyl group (C2-CH₂) may be hindered, potentially leading to distinct conformers.
Variable-temperature (VT) NMR studies can be employed to investigate such dynamic processes. By recording spectra at different temperatures, one can observe changes such as peak broadening, sharpening, or coalescence, which indicate that the molecule is undergoing conformational exchange on the NMR timescale. nih.gov The energy barrier for this rotation can be calculated from the coalescence temperature. Furthermore, quantitative analysis of NOESY and ROESY data can provide insights into the relative populations of different conformers and their preferred orientation in solution. mdpi.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. academyart.edu These two techniques are often complementary. For this compound, the spectra would be expected to show characteristic bands for the amine, hydroxyl, and pyrazine ring moieties.
N-H Vibrations: The primary amine (-NH₂) group would typically exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches. openstax.org
O-H Vibrations: The hydroxyl (-OH) group would produce a strong, broad absorption band in the 3200-3600 cm⁻¹ range, with the broadening resulting from intermolecular hydrogen bonding. openstax.org
C-H Vibrations: Aromatic C-H stretching from the pyrazine ring would appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (-CH₂-) group would be observed just below 3000 cm⁻¹. libretexts.org
Ring Vibrations: C=C and C=N stretching vibrations within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz
C-O Vibrations: A strong C-O stretching band, characteristic of the primary alcohol, would be prominent in the 1000-1200 cm⁻¹ range. uc.edu
Table 2: Expected Characteristic IR and Raman Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Asymmetric Stretch | ~3400-3500 |
| Amine (-NH₂) | N-H Symmetric Stretch | ~3300-3400 |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3200-3600 (Broad) |
| Pyrazine Ring | Aromatic C-H Stretch | ~3000-3100 |
| Methylene (-CH₂) | Aliphatic C-H Stretch | ~2850-2960 |
| Pyrazine Ring | C=N, C=C Ring Stretch | ~1400-1600 |
| Alcohol (-CH₂OH) | C-O Stretch | ~1000-1200 |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₅H₇N₃O (Exact Mass: 125.0589).
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the molecule and analyze its constituent parts. This provides valuable structural information by revealing characteristic fragmentation pathways. nih.gov For the protonated molecule [M+H]⁺, plausible fragmentation patterns include:
Loss of Water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion at m/z 108.
Loss of Ammonia (B1221849) (NH₃): Fragmentation involving the amino group, leading to a fragment at m/z 109.
Loss of a Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond between the ring and the substituent, yielding a fragment at m/z 94.
Ring Cleavage: Subsequent fragmentation of the pyrazine ring can lead to the loss of species like hydrogen cyanide (HCN).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Proposed Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₅H₈N₃O]⁺ | 126 |
| [M+H - H₂O]⁺ | [C₅H₆N₃]⁺ | 108 |
| [M+H - NH₃]⁺ | [C₅H₅N₂O]⁺ | 109 |
| [M+H - •CH₂OH]⁺ | [C₄H₅N₃]⁺ | 94 |
X-ray Crystallography Studies for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in its solid state. wikipedia.org This technique allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsion angles.
An X-ray crystallographic study of this compound would reveal:
The planarity of the pyrazine ring.
The precise conformation of the hydroxymethyl substituent relative to the ring.
The intermolecular interactions that govern the crystal packing. Specifically, it would identify and characterize hydrogen bonding networks involving the amine (-NH₂) and hydroxyl (-OH) groups, which are critical to understanding the solid-state properties of the material. researchgate.net
Table 4: Crystallographic Data to be Determined for this compound
| Parameter | Description | Value |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic) | To be determined experimentally |
| Space Group | The symmetry group of the crystal | To be determined experimentally |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined experimentally |
| Key Bond Lengths (Å) | C-C, C-N, C-O | To be determined experimentally |
| Key Bond Angles (°) | Angles defining the molecular geometry | To be determined experimentally |
| H-Bonding Interactions | Donor-Acceptor distances and angles | To be determined experimentally |
Development and Refinement of Characterization Protocols
The unambiguous characterization of this compound and related novel compounds necessitates the development of standardized and comprehensive analytical protocols. A multi-technique approach is essential for ensuring accuracy and reproducibility. A refined characterization workflow should integrate these powerful analytical methods in a logical sequence:
Initial Confirmation: HRMS is used first to confirm the molecular formula.
Functional Group Identification: IR and/or Raman spectroscopy provide rapid confirmation of key functional groups (amine, alcohol, aromatic ring).
Structural Elucidation: A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed to determine the complete atomic connectivity and establish the definitive chemical structure.
Solid-State Analysis: When suitable crystals are available, X-ray crystallography is employed for the ultimate confirmation of the molecular structure and to study its solid-state packing and intermolecular interactions.
Establishing such rigorous and systematic protocols is vital for the reliable characterization of new chemical entities in medicinal and materials chemistry research. mdpi.com
Synthetic Exploration and Structure Reactivity Relationships of 5 Aminopyrazin 2 Yl Methanol Derivatives
Systematic Synthesis of Substituted (5-Aminopyrazin-2-yl)methanol Analogs
The synthesis of substituted this compound analogs is typically achieved through multi-step sequences starting from commercially available pyrazine (B50134) derivatives. A common strategy involves the initial construction of a pyrazine ring with appropriate functional groups at the C2 and C5 positions, which are then elaborated to afford the target methanol (B129727) derivatives.
A plausible and versatile synthetic pathway commences with a halogenated pyrazine precursor, such as 5-chloropyrazine-2-carbonitrile (B1357153). This starting material allows for sequential functionalization. The cyano group can be hydrolyzed to a carboxylic acid and subsequently esterified to yield a methyl carboxylate. The chloro group provides a reactive site for nucleophilic aromatic substitution, enabling the introduction of the key amino group. The final step involves the reduction of the ester functionality to the primary alcohol.
Key Synthetic Steps:
Formation of the Pyrazine Core: Precursors like 5-chloropyrazine-2-carbonitrile can be synthesized from pyrazine-2-carboxamide. researchgate.net
Functional Group Interconversion: The nitrile group (-CN) can be converted into an ester (-COOCH₃). For instance, methyl 5-chloropyrazine-2-carboxylate is a known intermediate. jocpr.com Hydrolysis of the ester to the carboxylic acid is often achieved using bases like lithium hydroxide (B78521). jocpr.com
Introduction of the Amino Group: The chlorine atom at the C5 position is activated towards nucleophilic substitution. Reaction with ammonia (B1221849) or a primary/secondary amine introduces the desired amino functionality at this position, displacing the chloride. This step allows for the creation of a diverse library of N-substituted analogs.
Reduction to the Methanol: The ester group at the C2 position is readily reduced to a hydroxymethyl group (-CH₂OH) using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to yield the final this compound analog.
This systematic approach allows for the introduction of a wide variety of substituents (R¹, R²) on the amino group, leading to a diverse range of analogs.
| Compound | Substituent (R¹) | Substituent (R²) | General Synthetic Approach |
|---|---|---|---|
| This compound | -H | -H | Nucleophilic substitution of 5-chloropyrazine-2-carboxylate with ammonia, followed by ester reduction. |
| (5-(Methylamino)pyrazin-2-yl)methanol | -H | -CH₃ | Nucleophilic substitution of 5-chloropyrazine-2-carboxylate with methylamine, followed by ester reduction. |
| (5-(Dimethylamino)pyrazin-2-yl)methanol | -CH₃ | -CH₃ | Nucleophilic substitution of 5-chloropyrazine-2-carboxylate with dimethylamine, followed by ester reduction. |
| (5-(Phenylamino)pyrazin-2-yl)methanol | -H | -C₆H₅ | Nucleophilic substitution or Buchwald-Hartwig amination of 5-chloropyrazine-2-carboxylate with aniline, followed by ester reduction. |
Elucidation of Structure-Reactivity and Structure-Property Relationships
The chemical reactivity and physical properties of this compound derivatives are intrinsically linked to their molecular structure. The pyrazine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic nature governs the molecule's behavior. nih.gov
The reactivity of substituted chloropyrazines, common precursors to these analogs, has been shown to correlate with the calculated electronic deficiency at the carbon atoms of the pyrazine ring. researchgate.net This principle extends to the aminopyrazine derivatives. The electron-donating amino group at the C5 position modulates the electron density of the entire ring system, influencing its reactivity towards electrophilic and nucleophilic reagents.
Structure-Reactivity Insights:
Nucleophilicity of the Amino Group: The nucleophilic character of the exocyclic amino group is influenced by the electronic properties of the pyrazine ring and any N-substituents. Electron-withdrawing groups on the pyrazine ring would decrease the basicity and nucleophilicity of the amino group, while the amino group itself donates electron density into the ring via resonance.
Acidity of the Hydroxymethyl Group: The acidity of the alcohol proton can be influenced by substituents on the pyrazine ring. Electron-withdrawing groups on the ring would increase the acidity of the -CH₂OH proton by stabilizing the corresponding alkoxide ion.
| Structural Feature | Impact on Property/Reactivity | Example |
|---|---|---|
| Electron-donating group (e.g., -N(CH₃)₂) at C5 | Increases electron density of the pyrazine ring, enhancing reactivity towards electrophiles and increasing the basicity of ring nitrogens. | (5-(Dimethylamino)pyrazin-2-yl)methanol is expected to be more reactive towards electrophiles than the parent compound. |
| Electron-withdrawing group (e.g., -NO₂) on the pyrazine ring | Decreases electron density significantly, making the ring more susceptible to nucleophilic attack and decreasing the basicity of the amino group. | A hypothetical nitro-substituted analog would show reduced amino group nucleophilicity. |
| Bulky N-substituents | Introduces steric hindrance around the amino group, potentially slowing down reactions at that site. | (5-(Diphenylamino)pyrazin-2-yl)methanol would exhibit significant steric effects. |
Design and Development of Novel Pyrazinemethanol Derivatives with Modified Properties
The design of novel pyrazinemethanol derivatives is a goal-oriented process aimed at creating molecules with specific, enhanced, or modified properties. This process relies on established principles of physical organic chemistry and medicinal chemistry design strategies, even when the intended application is not pharmaceutical. Several series of aminopyrazine derivatives have been designed and synthesized to act as specific inhibitors in biological systems, and the underlying chemical design principles are broadly applicable. nih.gov
Strategies for Derivative Design:
Substituent Modification: The most direct strategy involves varying the substituents on the exocyclic amino group. Introducing alkyl, aryl, or other functional groups can systematically alter properties like solubility, electronic character, and steric profile.
Scaffold Hopping and Isosteric Replacement: Portions of the molecule can be replaced with other chemical groups that retain similar steric and electronic properties (isosteres). For example, the pyrazine ring could be replaced with a pyridine (B92270) or pyrimidine (B1678525) ring to fine-tune the electronic properties and geometry of the core structure.
Bioisosteric Modification: This strategy, borrowed from medicinal chemistry, involves substituting functional groups to modulate properties. For example, replacing the hydroxymethyl group with a bioisostere like a carboxamide (-CONH₂) or a sulfonamide (-SO₂NH₂) would drastically alter hydrogen bonding capabilities and chemical reactivity.
Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. For instance, incorporating the N-substituent into a heterocyclic ring (e.g., piperidine, morpholine) can restrict rotational freedom and influence how the molecule interacts with its environment.
The rational design of new derivatives often employs computational chemistry to predict properties and guide synthetic efforts, thereby optimizing the discovery of molecules with desired characteristics.
Impact of Substituent Effects on Synthetic Outcomes and Reactivity Profiles
Influence on Synthetic Outcomes:
Reaction Rates: Activating, electron-donating groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups increase the rate of electrophilic attack by enriching the ring with electron density. lumenlearning.com Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deactivate the ring towards electrophiles but activate it for nucleophilic substitution.
Regioselectivity: The position of a substituent directs where subsequent reactions will occur. For instance, the amino group in this compound is an ortho-, para-director for electrophilic substitution, although the inherent reactivity of the pyrazine ring positions also plays a crucial role.
Yields: The electronic nature of substituents can directly impact reaction yields. In the synthesis of related heterocyclic systems, the presence of an electron-withdrawing group on an aryl ring was found to increase reaction yields by enhancing the electrophilicity of a key reaction center. beilstein-journals.org This highlights how tuning substituent electronics can be a tool for optimizing synthetic efficiency.
Influence on Reactivity Profiles:
Inductive Effects: Electronegative atoms (N, O, halogens) pull electron density away from the ring through the sigma bonds, deactivating it. Alkyl groups are weakly electron-donating inductively. stpeters.co.in
Resonance Effects: Substituents with lone pairs (e.g., -NH₂, -OH) can donate electron density into the pi-system of the ring, which is a powerful activating effect that opposes their inductive withdrawal. libretexts.org Substituents with pi bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density from the ring via resonance, a strong deactivating effect. libretexts.org
Future Research Trajectories and Emerging Trends in 5 Aminopyrazin 2 Yl Methanol Chemistry
Advancements in Sustainable Synthesis and Process Intensification
The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce their environmental footprint. Future research on the synthesis of (5-Aminopyrazin-2-yl)methanol and its derivatives will prioritize the development of sustainable and efficient manufacturing processes.
Key areas of advancement include:
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to higher selectivity, milder reaction conditions (ambient temperature and pressure), and reduced waste generation compared to traditional chemical methods.
Continuous Flow Chemistry: Shifting from batch to continuous flow manufacturing offers significant advantages, including enhanced safety, better process control, improved scalability, and higher yields. For pyrazine (B50134) derivatives, flow chemistry can enable rapid optimization of reaction parameters, minimizing solvent and reagent usage. rsc.org
Green Solvents: Research will focus on replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents, thereby reducing volatile organic compound (VOC) emissions.
Process Intensification (PI): This strategy aims to develop smaller, more efficient, and more sustainable chemical processes. For methanol-related syntheses, techniques like membrane reactors, which can remove byproducts like water in-situ to shift reaction equilibria, and reactive distillation are being explored to boost conversion rates and energy efficiency. mdpi.comresearchgate.net These principles are directly applicable to optimizing the production of this compound.
| Parameter | Traditional Batch Synthesis | Sustainable & Intensified Synthesis |
|---|---|---|
| Solvents | Often uses chlorinated or polar aprotic solvents (e.g., DMF, THF). | Prioritizes green solvents (e.g., water, ethanol (B145695), ionic liquids) or solvent-free conditions. |
| Catalysts | May rely on stoichiometric reagents or heavy metal catalysts. | Employs recyclable heterogeneous catalysts, nanocatalysts, or biocatalysts for high selectivity. nih.gov |
| Energy Consumption | Typically requires high temperatures and prolonged reaction times, leading to high energy use. | Utilizes microwave irradiation, continuous flow heating, or milder, enzyme-catalyzed conditions to reduce energy input. rsc.org |
| Waste Generation | Generates significant solvent and byproduct waste, often requiring extensive purification steps. | Minimizes waste through higher atom economy, catalyst recycling, and in-situ product separation. mdpi.com |
| Process Control & Safety | Limited control over reaction exotherms in large batches, posing potential safety risks. | Superior heat and mass transfer in microreactors or flow systems allows for precise control and inherently safer design. researchgate.net |
Discovery of Unprecedented Reactivity Patterns
The trifunctional nature of this compound—comprising an electron-rich aromatic amine, a primary alcohol, and an electron-deficient pyrazine ring—provides a rich playground for discovering novel chemical transformations.
Future research will likely focus on:
Selective C-H Functionalization: Modern catalysis is increasingly focused on the direct functionalization of carbon-hydrogen bonds, which offers a more atom-economical approach to creating complex molecules. Research into non-precious metal catalysis could unlock methods to selectively introduce new substituents onto the pyrazine ring of this compound, bypassing the need for pre-functionalized starting materials. rsc.org
Orthogonal Derivatization: A key challenge and opportunity lie in the selective modification of the amino and hydroxymethyl groups. Developing orthogonal protection and activation strategies will enable chemists to use this compound as a scaffold, precisely building molecular complexity by addressing one functional group at a time.
Novel Cyclization Reactions: The compound's structure is primed for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. Similar to how 5-aminopyrazoles are versatile precursors for pyrazolopyrimidines and other fused systems, this compound could be used to generate novel polycyclic scaffolds with potential biological activity. nih.gov
Photocatalysis and Electrochemistry: The use of visible light or electricity to drive chemical reactions offers new reactivity patterns under mild conditions. Exploring the photocatalytic and electrochemical behavior of the pyrazine ring and its substituents could lead to the discovery of unprecedented transformations and C-C bond formations, such as the dehydrogenative coupling of the methanol (B129727) moiety. rsc.org
Expansion of Synthetic Applications in Emerging Fields
The structural motifs present in this compound make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility positions it as a valuable starting material for applications in medicinal chemistry and materials science.
Medicinal Chemistry: The aminopyrazine core is a key component in numerous biologically active compounds, including kinase inhibitors for oncology. Future work will likely involve using this compound as a foundational building block to generate libraries of novel compounds. Its functional groups allow for the attachment of various pharmacophores to target specific enzymes or receptors. Research on related 3-aminopyrazine-2-carboxamides has already shown promise in developing inhibitors for mycobacterial enzymes, suggesting a potential trajectory for designing new antimicrobial agents. nih.gov The versatility of related aminopyrazole scaffolds in generating anticancer and anti-inflammatory agents further underscores this potential. nih.govmdpi.com
Materials Science: The nitrogen atoms in the pyrazine ring can act as ligands for metal ions, making this compound a candidate for the synthesis of Metal-Organic Frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. The amino and hydroxyl groups offer additional sites for post-synthetic modification of the MOF, allowing for the fine-tuning of its properties. Furthermore, the compound could be incorporated as a monomer into polymers, potentially imparting specific electronic, thermal, or conductive properties.
| Emerging Field | Potential Application | Role of this compound Core |
|---|---|---|
| Medicinal Chemistry | Kinase Inhibitors (Oncology) | Serves as a central scaffold for orienting pharmacophores into the ATP-binding pocket of kinases. |
| Medicinal Chemistry | Antimicrobial Agents | Provides a framework for designing molecules that inhibit essential microbial enzymes, such as methionine aminopeptidase. nih.gov |
| Medicinal Chemistry | CNS-Active Agents | The pyrazine core is a bioisostere for other aromatic systems and can modulate physicochemical properties like solubility and polarity for blood-brain barrier penetration. |
| Materials Science | Metal-Organic Frameworks (MOFs) | Acts as an organic linker, with pyrazine nitrogens coordinating to metal centers and -NH2/-CH2OH groups available for functionalization. |
| Materials Science | Conductive Polymers | Incorporation as a monomer can introduce nitrogen heteroatoms into a polymer backbone, influencing electronic properties. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. For a compound like this compound, these computational tools offer powerful new avenues for exploration.
Synthesis Prediction: Retrosynthesis AI programs can analyze the structure of a complex target molecule and propose viable synthetic routes. As these tools become more sophisticated, they will be able to suggest pathways that prioritize green and sustainable methods for producing derivatives of this compound.
Reactivity Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcome of previously untested transformations. This could accelerate the discovery of the novel reactivity patterns discussed in section 8.2, allowing researchers to identify the most promising reaction conditions in silico before entering the lab.
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties for a specific biological target. By using this compound as a starting fragment, these models could generate vast virtual libraries of derivatives and predict their binding affinity, selectivity, and pharmacokinetic properties, dramatically accelerating the early stages of drug discovery.
Materials Discovery: Similar generative and predictive models can be applied to materials science. AI could be used to design novel polymers or MOFs incorporating the this compound scaffold, predicting their properties for applications like carbon capture or electronics before they are ever synthesized.
Q & A
Q. What are the common synthetic routes for (5-Aminopyrazin-2-yl)methanol, and how are reaction conditions optimized?
The synthesis of this compound derivatives often involves coupling reactions with heterocyclic amines or condensation with carbonyl-containing intermediates. For example, ethanol-mediated reactions under reflux (70–80°C) are effective for forming pyrazine derivatives, as demonstrated in analogous syntheses of pyrazoloazines using 5-aminopyrazole precursors . Catalyst-free aqueous ethanol systems can enhance yield and reduce side reactions, particularly when optimizing solvent polarity and temperature . Reaction progress is typically monitored via TLC, and crystallization from ethanol or chloroform-ethanol mixtures is used for purification .
Q. How are structural and purity characteristics of this compound validated experimentally?
Key characterization methods include:
- 1H/13C NMR : Signals for the aminopyrazine ring (δ 7.8–8.5 ppm for aromatic protons) and the methanol group (δ 4.5–5.0 ppm) confirm structure .
- HRMS : Molecular ion peaks ([M + H]+) validate molecular weight with <5 ppm error .
- Melting Point : Sharp melting ranges (e.g., 206–208°C for similar derivatives) indicate purity .
- IR Spectroscopy : Stretching frequencies for -NH2 (~3400 cm⁻¹) and -OH (~3200 cm⁻¹) confirm functional groups .
Q. What solvents and reaction parameters are critical for stabilizing this compound during synthesis?
Ethanol and methanol are preferred due to their polarity and ability to solubilize polar intermediates while minimizing decomposition. Aqueous ethanol (1:1 v/v) is particularly effective for catalyst-free reactions, with temperatures maintained at 70–80°C to balance reactivity and stability . Acidic or basic conditions should be avoided to prevent deamination or oxidation of the methanol group .
Advanced Research Questions
Q. How can contradictory spectral or analytical data for this compound derivatives be resolved?
Contradictions in NMR or HRMS data often arise from tautomerism (e.g., keto-enol shifts in pyrazine rings) or residual solvents. Strategies include:
Q. What strategies are employed to enhance the biological activity of this compound-based compounds?
Structure-activity relationship (SAR) studies focus on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2, -Br) at the pyrazine 3-position increases antimicrobial potency .
- Bioisosteric Replacement : Replacing the methanol group with a bioisostere like -CH2OH→-CF2OH improves metabolic stability .
- Prodrug Design : Acetylation of the -NH2 group enhances bioavailability, as seen in pyrazine-based prodrugs .
Q. How can computational methods guide the optimization of this compound derivatives?
- Density Functional Theory (DFT) : Predicts reactive sites for functionalization (e.g., nucleophilic attack at the pyrazine C-2 position) .
- Molecular Docking : Screens derivatives against target proteins (e.g., VEGFR or PDGFR kinases) to prioritize synthesis .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?
- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency .
- Byproduct Formation : Side reactions (e.g., over-alkylation) are minimized using stoichiometric control and slow reagent addition .
- Thermal Sensitivity : Reactions are conducted under nitrogen to prevent oxidation of the aminopyrazine ring .
Methodological Insights from Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
